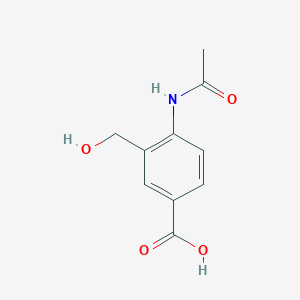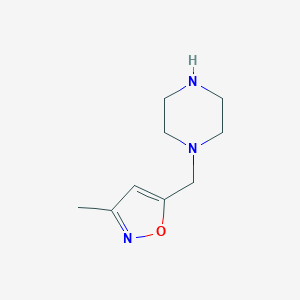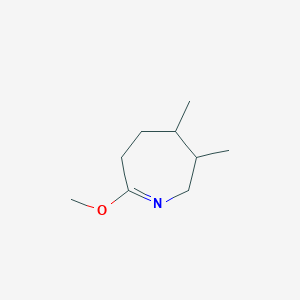
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine, also known as TMA-2, is a psychoactive drug that belongs to the family of phenethylamines. It is a derivative of the popular psychedelic drug, mescaline. TMA-2 is known for its hallucinogenic effects and has been studied extensively for its potential therapeutic applications.
作用機序
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine works by binding to and activating serotonin receptors in the brain. It has a high affinity for the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. 7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine also activates other serotonin receptors, including 5-HT2C and 5-HT1A.
生化学的および生理学的効果
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
実験室実験の利点と制限
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well-characterized. However, it is a controlled substance and is not widely available. Additionally, its hallucinogenic effects make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine. One area of interest is its potential use in the treatment of depression and anxiety. Another area of interest is its potential use in the treatment of addiction. Additionally, further research is needed to fully understand the neuroprotective properties of 7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine and its effects on neurogenesis.
合成法
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine can be synthesized by reacting 3,4-dimethoxyphenylacetone with nitroethane to form the nitrostyrene intermediate. The nitrostyrene is then reduced to the amine with sodium borohydride. The final step involves the conversion of the amine to the azepine by reacting it with cyclohexanone in the presence of potassium carbonate.
科学的研究の応用
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective properties and has been shown to increase neurogenesis in the hippocampus. 7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
特性
CAS番号 |
165385-48-8 |
|---|---|
製品名 |
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine |
分子式 |
C9H17NO |
分子量 |
155.24 g/mol |
IUPAC名 |
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C9H17NO/c1-7-4-5-9(11-3)10-6-8(7)2/h7-8H,4-6H2,1-3H3 |
InChIキー |
XHGYCMUOWVFXGN-UHFFFAOYSA-N |
SMILES |
CC1CCC(=NCC1C)OC |
正規SMILES |
CC1CCC(=NCC1C)OC |
同義語 |
2H-Azepine,3,4,5,6-tetrahydro-7-methoxy-3,4-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



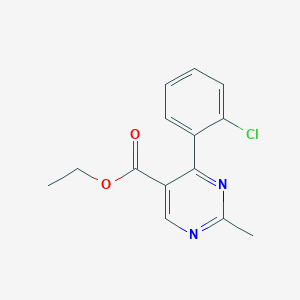
![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)
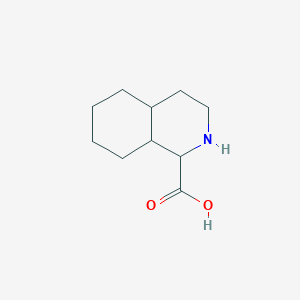
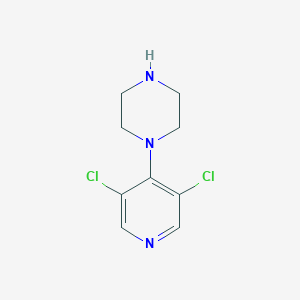
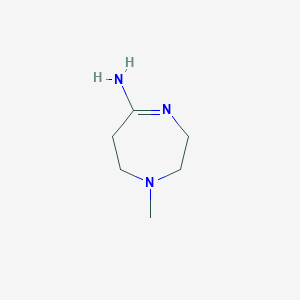
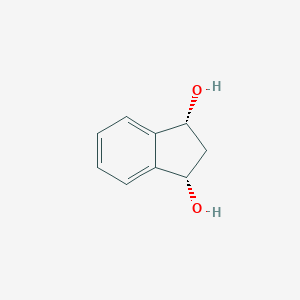
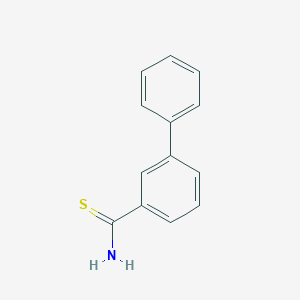
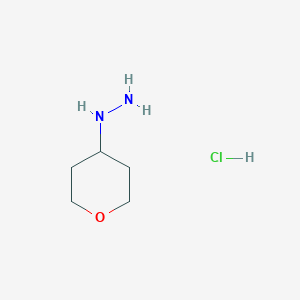
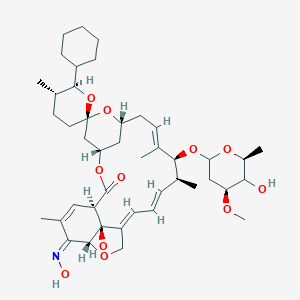
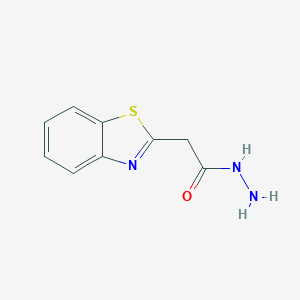
![4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B66266.png)
![N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66268.png)
